2-[(4-Chlorophenyl)methanesulfonyl]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)methanesulfonyl]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a 4-chlorophenyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methanesulfonyl]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxaline typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable precursor reacts with 4-chlorobenzyl chloride.
Sulfonylation: The methanesulfonyl group is introduced via a sulfonylation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde or ketone reacts with an amine under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoxaline core or the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under various conditions (e.g., acidic, basic, or neutral environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[(4-Chlorophenyl)methanesulfonyl]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxaline can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery efforts.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-[(4-Chlorophenyl)methanesulfonyl]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxaline exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)methanesulfonyl]quinoxaline: Lacks the tetrahydroisoquinoline moiety.
3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinoxaline: Lacks the 4-chlorophenyl and methanesulfonyl groups.
2-[(4-Methylphenyl)methanesulfonyl]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxaline: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
The unique combination of the 4-chlorophenyl, methanesulfonyl, and tetrahydroisoquinoline groups in 2-[(4-Chlorophenyl)methanesulfonyl]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxaline provides distinct chemical and biological properties that are not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H20ClN3O2S |
---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-3-(3,4-dihydro-1H-isoquinolin-2-yl)quinoxaline |
InChI |
InChI=1S/C24H20ClN3O2S/c25-20-11-9-17(10-12-20)16-31(29,30)24-23(26-21-7-3-4-8-22(21)27-24)28-14-13-18-5-1-2-6-19(18)15-28/h1-12H,13-16H2 |
InChI Key |
RNBAXTDCWPXASM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.